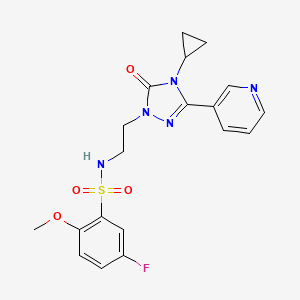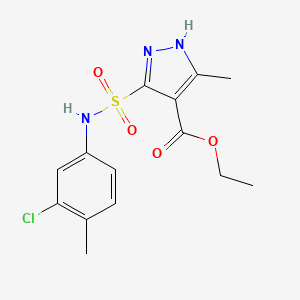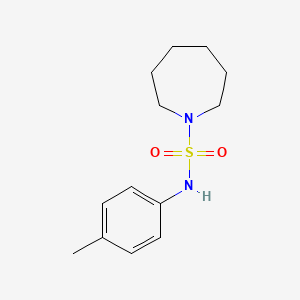![molecular formula C28H27FN2O3S B2537852 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892764-73-7](/img/structure/B2537852.png)
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Applications
cGMP Production of Radiopharmaceutical [18 F]MK-6240 for PET Imaging Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is developed for PET imaging of human neurofibrillary tangles, a hallmark of Alzheimer's disease. This study discusses the automated radiosynthesis of [18 F]MK-6240, meeting FDA and USP standards for PET radiopharmaceuticals, indicating the relevance of fluorinated compounds in diagnostic imaging and neurodegenerative disease research (Collier et al., 2017).
Fluorinated Heterocycles Synthesis
1,3-Dipolar Cycloaddition of Difluoro-Substituted Azomethine Ylides This study explores the synthesis of 2-fluoro-4,5-dihydropyrroles via reactions involving difluorocarbene, highlighting the versatility of fluorinated intermediates in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of complex fluorinated compounds like "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" (Novikov et al., 2005).
Bio-Organometallic Complexes
Bimetallic Ruthenium(II) Bridged by a Dypyrromethene Chromophore This research outlines the synthesis and DNA binding properties of a bimetallic Ru(II) complex, showcasing the application of fluorinated compounds in the development of potential therapeutic agents. Such studies imply the utility of fluorinated quinolines in medicinal chemistry, particularly in designing drugs and diagnostics (Swavey & Wang, 2015).
Synthesis and Application in Antibacterial Agents
Synthesis and Structure-Activity Relationships of Quinolonecarboxylic Acid Antibacterials Research focusing on the synthesis of quinolonecarboxylic acids with fluorine substitutions reveals their potent antibacterial activity against a broad spectrum of pathogens. Such studies demonstrate the critical role of fluorine in enhancing the antimicrobial efficacy of quinolines, suggesting potential applications for "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" in developing new antibacterial agents (Miyamoto et al., 1990).
Properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-5-9-21(10-6-19)17-31-18-27(35(33,34)22-11-7-20(2)8-12-22)28(32)23-15-24(29)26(16-25(23)31)30-13-3-4-14-30/h5-12,15-16,18H,3-4,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBWRGPRVPLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)


![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2537776.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)


![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2537786.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![4-(2-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2537790.png)
![ethyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)

